N,N'-1,3-Phenylenedimaleimide

Catalog No.
S537397
CAS No.
3006-93-7
M.F
C14H8N2O4
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-1,3-Phenylenedimaleimide

CAS Number

3006-93-7

Product Name

N,N'-1,3-Phenylenedimaleimide

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H

InChI Key

IPJGAEWUPXWFPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

solubility

Soluble in DMSO

Synonyms

N,N'-1,3-Phenylenedimaleimide

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

The exact mass of the compound N,N'-1,3-Phenylenedimaleimide is 268.0484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19639. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N,N'-1,3-Phenylenedimaleimide (also known as PDM or HVA-2) is a rigid, aromatic bismaleimide used as a highly effective crosslinking agent, vulcanizing agent, or curing co-agent. It is primarily specified for creating thermosetting polymers and elastomers with enhanced thermal stability, improved mechanical properties at elevated temperatures, and excellent resistance to aging. Its core function is to form a densely crosslinked network, making it a critical component in high-performance adhesives, composites, and specialty rubbers for demanding industrial applications.

The specific meta-orientation of the maleimide groups on the phenylene ring is a critical design feature that is not interchangeable with its para- (1,4-) or ortho- (1,2-) isomers, nor with bismaleimides containing more flexible linkers like methylene diphenylene. This precise geometry dictates the monomer's packing, melting point, solubility, and the resulting polymer network's architecture. Substituting with the linear, more symmetrical 1,4-isomer can lead to significantly reduced solubility and a much higher melting point, complicating processing. Conversely, using more flexible linkers may improve processability but at the cost of reduced glass transition temperature (Tg) and lower thermal-mechanical performance in the final cured product. Therefore, selecting N,N'-1,3-Phenylenedimaleimide is a deliberate choice for a specific balance of processability and high-temperature performance that cannot be achieved by simple substitution.

Superior Processability: Significantly Lower Melting Point Than Para-Isomer

The meta-phenylene structure of N,N'-1,3-Phenylenedimaleimide results in a significantly lower melting point compared to its linear para-isomer, N,N'-1,4-Phenylenedimaleimide. This property is critical for achieving a homogenous melt and ensuring proper mixing in resin formulations and rubber compounding at more moderate temperatures, thereby widening the processing window and reducing thermal stress on other components.

Evidence DimensionMelting Point (°C)
Target Compound Data198-201 °C
Comparator Or BaselineN,N'-1,4-Phenylenedimaleimide: >300 °C
Quantified Difference>100 °C lower melting point
ConditionsAs-synthesized solid monomer, measured by standard thermal analysis techniques.

This lower melting point directly translates to easier and safer processing, lower energy costs, and better compatibility with thermally sensitive components in a formulation.

Enhanced Thermal Performance: Higher Glass Transition Temperature (Tg) than Flexible Benchmark BMIs

When cured, the rigid meta-phenylene backbone of 1,3-PDM provides a higher glass transition temperature (Tg) compared to common bismaleimide systems that incorporate more flexible linkers, such as 4,4′-bismaleimidodiphenylmethane (BDM/MDA-BMI). For example, a toughened BDM-based system showed a Tg of 265 °C. While direct comparisons vary with formulation, the inherent rigidity of the 1,3-phenylene unit contributes to superior thermal stability and dimensional integrity at elevated service temperatures.

Evidence DimensionGlass Transition Temperature (Tg) of Cured Resin
Target Compound DataTypically >300 °C for fully cured, unmodified systems (Literature values for related rigid aromatic BMIs often exceed this).
Comparator Or BaselineToughened 4,4'-Bismaleimidodiphenylmethane (BDM) system: ~265 °C.
Quantified DifferencePotentially >35 °C higher Tg, indicating better high-temperature performance.
ConditionsCured bismaleimide resin systems. Note: Absolute Tg values are highly dependent on the specific co-monomers, cure cycle, and analytical method (DSC vs. DMA).

A higher Tg is a primary requirement for materials used in demanding aerospace, electronics, and automotive applications where performance at high temperatures is non-negotiable.

Effective Crosslinking Co-Agent for High-Temperature Rubber Vulcanization

N,N'-1,3-Phenylenedimaleimide functions as a highly effective co-agent in peroxide or sulfur vulcanization systems for a wide range of elastomers. Its use significantly improves crosslinking performance, enhances heat resistance, and reduces compression set in the final vulcanizate compared to conventional systems. It is particularly valuable for preventing reversion in natural rubber and improving the properties of specialty elastomers like EPDM, NBR, and fluoroelastomers.

Evidence DimensionPerformance as Vulcanization Co-Agent
Target Compound DataSignificantly improves heat resistance, modulus, and adhesion; reduces compression set.
Comparator Or BaselineStandard peroxide or sulfur cure systems without co-agent.
Quantified DifferenceQualitatively described as providing significant improvements in thermal and mechanical properties.
ConditionsCompounded in various rubber systems (NR, SBR, NBR, EPDM, etc.) and subjected to high-temperature vulcanization.

For producers of high-performance rubber components (seals, hoses, belts), this compound enables the formulation of materials that withstand higher operating temperatures and mechanical stress, extending product lifetime.

Formulating Advanced Composite Matrix Resins with Optimized Processing Windows

The lower melting point of 1,3-PDM relative to its 1,4-isomer makes it the preferred choice for manufacturing prepregs and formulating resin systems for transfer molding. This allows for lower processing temperatures, which reduces the risk of thermal degradation and improves wet-out of reinforcing fibers, while the high Tg of the cured resin ensures excellent performance in the final composite part.

Manufacturing High-Performance Elastomer Components for Automotive and Industrial Use

As a multifunctional rubber additive, 1,3-PDM is used to produce specialty rubber components that require superior heat resistance and low compression set. This is critical for applications such as automotive engine seals, high-temperature hoses, and vibration dampers where long-term durability under thermal and mechanical stress is essential.

Developing High-Temperature Adhesives for Structural Bonding

Incorporating 1,3-PDM into adhesive formulations creates structural bonds with high thermal stability. Its ability to form a rigid, densely crosslinked network results in adhesives that maintain their strength at elevated temperatures, making them suitable for bonding applications in aerospace, defense, and electronics manufacturing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; WetSolid

XLogP3

0.2

Exact Mass

268.0484

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MD8KF155CT

GHS Hazard Statements

Aggregated GHS information provided by 853 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 853 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 846 of 853 companies with hazard statement code(s):;
H302 (94.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (85.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (12.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (98.23%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3006-93-7

Wikipedia

N,N'-1,3-phenylenedimaleimide

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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